molecular formula C22H28N4O3S B2781010 N-(4-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898460-03-2

N-(4-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2781010
CAS No.: 898460-03-2
M. Wt: 428.55
InChI Key: SOQBFXKVXLXKRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While I don’t have specific information on the synthesis of this compound, compounds with similar structures are often synthesized through multi-step organic synthesis procedures. The dimethylamino group could potentially be introduced through a reductive amination reaction , and the cyclopenta[d]pyrimidinone group could be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The compound is likely to have a planar structure due to the presence of the aromatic acetylphenyl group and the cyclopenta[d]pyrimidinone group .


Chemical Reactions Analysis

The compound is likely to undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the dimethylamino group could potentially undergo reactions with electrophiles, and the thioacetamide group could potentially undergo reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of several different functional groups. For example, the dimethylamino group could potentially make the compound basic, and the presence of several carbonyl groups could potentially make the compound polar .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has been conducted on the formation and X-ray structure determination of heterocyclic derivatives, demonstrating the compound's utility in synthesizing complex heterocyclic structures. These studies provide a basis for the development of new materials with potential applications in pharmaceuticals and materials science (Banfield, Fallon, & Gatehouse, 1987).

Pharmacological Evaluations

Studies have explored the synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of dimethylpyrimidine as anticonvulsant agents, highlighting the compound's relevance in developing treatments for neurological disorders (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

Novel Synthetic Methodologies

Research into improving and synthesizing N-substituted acetamide derivatives showcases the compound's role in enhancing synthetic methodologies, leading to the development of safer, more efficient production processes for complex molecules (Gong Fenga, 2007).

Antimicrobial Activity

The synthesis and characterization of novel tetrazoles clubbed with pyrimidine, and their evaluation for antimicrobial activity, suggest the compound's potential in addressing infectious diseases by creating new antimicrobial agents (Bhoge, Magare, & Mohite, 2021).

Molecular Docking and DFT Studies

Synthesis, antitumor activity, molecular docking, and DFT studies of novel pyrimidiopyrazole derivatives indicate the compound's utility in cancer research, providing insights into its interactions at the molecular level and its potential efficacy as a cancer treatment (Fahim, Elshikh, & Darwish, 2019).

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3S/c1-15(27)16-8-10-17(11-9-16)23-20(28)14-30-21-18-6-4-7-19(18)26(22(29)24-21)13-5-12-25(2)3/h8-11H,4-7,12-14H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQBFXKVXLXKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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